6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
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Overview
Description
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is a synthetic organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of an aminomethyl group attached to the benzothiopyran ring system, which is further stabilized by the hydrochloride salt form. Benzothiopyran derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride typically involves the following steps:
Formation of the Benzothiopyran Ring: The initial step involves the cyclization of appropriate starting materials to form the benzothiopyran ring.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiopyran derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione: The free base form of the compound.
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione sulfate: A sulfate salt form of the compound.
Uniqueness
6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
CAS No. |
2763755-00-4 |
---|---|
Molecular Formula |
C10H14ClNO2S |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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